![molecular formula C14H10N2O3 B11801773 Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a furo[3,2-c]pyridine moiety, and a carboxylate ester group. Its distinct chemical framework makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a furan ring under specific conditions. For instance, the pyridone intermediate can be aromatized using phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and potential anticancer effects. Additionally, molecular docking studies have revealed strong binding affinities to other targets, suggesting a multifaceted mechanism of action .
Comparaison Avec Des Composés Similaires
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can be compared to other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar furan-pyridine framework and exhibit comparable bioactivity.
Pyrazolopyridine derivatives: These compounds also feature a fused pyridine ring and have been studied for their enzyme inhibitory properties.
Pyrrolo[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern but show similar potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting bioactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H10N2O3 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
Clé InChI |
ZPNDTJFRTDXOPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


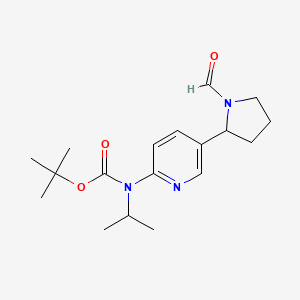


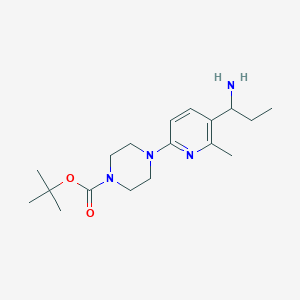
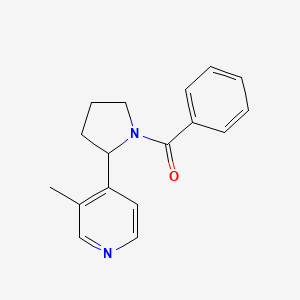


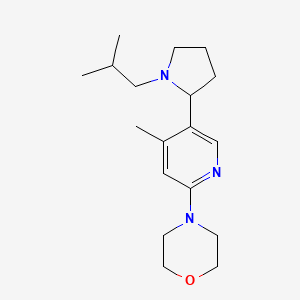
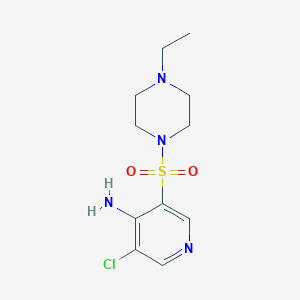
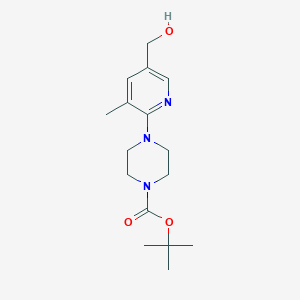
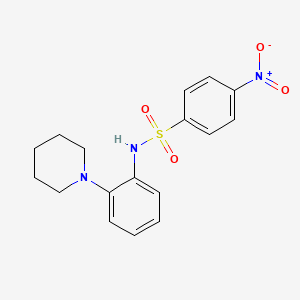
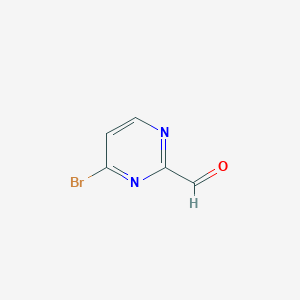
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)

